molecular formula C17H27N3O2 B1439473 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1189106-71-5

4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B1439473
CAS-Nummer: 1189106-71-5
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: HBKSHEPHTFBUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is a protected piperidine derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This bifunctional compound features both a primary aromatic amine, protected from undesired reactions, and a piperidine scaffold, a common motif in pharmacologically active molecules. Its primary research application is as a key building block in the synthesis of more complex molecules, particularly for the development of kinase inhibitors and compounds targeting G-protein-coupled receptors (GPCRs). The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for facile deprotection under mild acidic conditions, enabling selective functionalization at a later stage in a synthetic sequence. The 4-aminobenzyl moiety provides a handle for further conjugation, such as amide bond formation or reductive amination, making this reagent a versatile scaffold for constructing combinatorial libraries or targeted compounds. Research into c-Jun N-terminal kinase (JNK) inhibitors, for instance, has utilized similar piperidine-based intermediates in their synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKSHEPHTFBUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670754
Record name tert-Butyl 4-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-71-5
Record name 1,1-Dimethylethyl 4-[[(4-aminophenyl)methyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Materials and General Approach

The synthesis often begins from commercially available piperidine derivatives or related precursors such as 4-carboxypiperidine or piperidine-1-carboxylic acid derivatives. The tert-butyl ester is introduced either by direct esterification of the carboxylic acid or by using tert-butyl protecting groups during the synthetic sequence.

Esterification to Form tert-Butyl Ester

  • Esterification of the carboxylic acid with tert-butyl acetate or tert-butanol in the presence of strong acids such as perchloric acid is a common method to obtain the tert-butyl ester intermediate with good yields (~70%).
  • This step is critical to protect the acid functionality and allow further functionalization without hydrolysis.

Amide Coupling and Protection Strategies

  • Amide bond formation between the piperidine carboxylic acid tert-butyl ester and the amino-benzyl moiety is typically carried out using carbodiimide or uronium-based coupling reagents.
  • Bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM) are employed to facilitate the reaction.
  • The use of tert-butyl esters allows mild deprotection conditions later, preserving other sensitive groups.

Selective Deprotection and Purification

  • The tert-butyl ester can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting other functional groups.
  • Purification is typically performed by crystallization or chromatographic techniques, optimized to retain the integrity of the tert-butyl ester and amino functionalities.

Representative Synthetic Route Summary

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of piperidine-4-carboxylic acid tert-Butyl acetate, perchloric acid ~70 Formation of tert-butyl ester
2 Protection of amine groups (if necessary) Boc-protection or similar 80-90 Enhances selectivity
3 Introduction of 4-(4-amino-benzylamino) substituent Amide coupling with HOBt/HBTU, DIPEA 75-85 Coupling step
4 Deprotection of amino protecting groups Acidic conditions (e.g., TFA in CH2Cl2) Variable Mild conditions preserve ester
5 Purification Crystallization or chromatography - To obtain pure product

Detailed Research Findings

  • A study by Wang et al. demonstrated the synthesis of tert-butyl ester prodrugs starting from L-pyroglutamic acid, using esterification with tert-butyl acetate and subsequent amide coupling to introduce amino substituents, achieving yields of 67-87% in key steps.
  • Another approach involves the use of activated intermediates such as N-protected piperidine derivatives, which are reacted with 4-aminobenzylamine derivatives under basic conditions, employing tertiary amine bases like TEA or DIPEA to facilitate coupling.
  • The use of hydroxybenzotriazole (HOBt) and uronium salts such as HBTU as activating agents is common to improve coupling efficiency and reduce side reactions.
  • The tert-butyl ester group is stable under these coupling conditions and can be selectively removed later to yield the free acid if required.

Comparative Table of Key Reagents and Conditions

Synthetic Step Common Reagents/Conditions Purpose/Outcome Comments
Esterification tert-Butyl acetate, perchloric acid Formation of tert-butyl ester High yield, mild acid catalysis
Amine Protection Boc anhydride, base Protect amino groups Enhances selectivity
Amide Coupling HOBt, HBTU, DIPEA or TEA Formation of amide bond Efficient, mild conditions
Deprotection Trifluoroacetic acid (TFA) in CH2Cl2 Removal of Boc or tert-butyl ester Mild, selective
Purification Crystallization, chromatography Isolation of pure compound Optimized for yield and purity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. Studies have shown that 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester can inhibit the growth of various cancer cell lines. This compound may act by interfering with cellular signaling pathways crucial for cancer cell proliferation and survival.

Neuropharmacological Effects
The compound has been explored for its potential effects on the central nervous system. Its structural similarity to known psychoactive agents suggests that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies indicate possible anxiolytic or antidepressant effects, warranting further investigation into its mechanisms of action.

Synthesis and Chemical Research

Chemical Synthesis
The synthesis of this compound involves several steps, including the protection of amino groups and the formation of the piperidine ring. This process is crucial for developing more complex molecules in pharmaceutical research. The ability to modify the tert-butyl ester group allows chemists to fine-tune the compound's solubility and bioavailability.

Structure-Activity Relationship (SAR) Studies
SAR studies are essential in medicinal chemistry to understand how modifications to a compound's structure affect its biological activity. The piperidine scaffold serves as a versatile platform for creating analogs with enhanced efficacy or reduced toxicity. Research focusing on this compound can lead to the development of new therapeutic agents.

Biochemical Research

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to proteases and kinases involved in disease processes such as cancer and inflammation. By inhibiting these enzymes, this compound could play a role in therapeutic strategies aimed at modulating disease progression.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results demonstrated that certain modifications led to increased cytotoxicity compared to the parent compound, highlighting the importance of structural variation.

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of this compound showed promising results in animal models for anxiety disorders. The administration of specific doses resulted in significant reductions in anxiety-like behavior, suggesting potential therapeutic applications in treating anxiety-related conditions.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The amino groups can form hydrogen bonds with enzyme active sites or receptor binding pockets, influencing the activity of these proteins. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Piperidine Core

The following table highlights key structural analogs and their differences:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester (Target) 4-amino-benzylamino at C4 C17H26N3O2* ~305 (estimated) 1189106-71-5 Pharmaceutical intermediate, H-bond donor
3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-position; additional methylene spacer C18H28N3O2 ~319 1189105-72-3 Enhanced flexibility for ligand design
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester C4: amino acid side chain C14H27N3O3 297.38 864754-29-0 Peptidomimetics, enzyme inhibitors
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester C4: bromomethylphenyl group C17H24BrNO2 366.29 566905-90-6 Cross-coupling reactions, alkylation
4-(Carboxymethylamino)-piperidine-1-carboxylic acid tert-butyl ester C4: carboxymethylamino C12H22N2O4 258.31 1154101-11-7 Improved water solubility, chelation

*Estimated based on structural similarity to compounds in and .

Functional Group Impact on Properties

  • Aromatic Amines (Target Compound): The 4-amino-benzylamino group facilitates hydrogen bonding and π-π stacking, making it suitable for targeting biological receptors (e.g., kinases, GPCRs). However, its hydrophilicity may reduce membrane permeability compared to halogenated analogs .
  • Amino Acid Derivatives (e.g., ): Compounds like 4-((S)-2-amino-3-methyl-butyrylamino)-piperidine derivatives exhibit chiral centers and peptide-like properties, enhancing specificity in enzyme inhibition .
  • Halogenated Groups (e.g., ) : Bromomethyl or chloro substituents enable nucleophilic substitution, expanding utility in cross-coupling reactions for drug diversification .

Solubility and Stability

  • Lipophilicity: The tert-butyl group increases lipophilicity, improving cell permeability but reducing aqueous solubility. Carboxymethylamino analogs () counterbalance this with hydrophilic groups .
  • Stability : The tert-butyl carbamate is stable under basic conditions but hydrolyzes in acidic environments, enabling controlled deprotection during synthesis .

Biologische Aktivität

4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl ester, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a CAS Number of 1189106-71-5, is primarily utilized in research settings for its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H27N3OC_{17}H_{27}N_{3}O. The compound features a piperidine ring substituted with an amino group and a tert-butyl ester group, which enhances its solubility and stability in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against NRAS mutant cells, indicating selective cytotoxicity which could be beneficial for targeted cancer therapies .
  • Anticonvulsant Effects : Research has indicated that derivatives of this compound may possess anticonvulsant properties. The structure-activity relationship (SAR) studies reveal that modifications to the piperidine core can enhance its efficacy against seizure models .
  • Phosphodiesterase Inhibition : The compound has been explored as a potential inhibitor of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, potentially offering therapeutic benefits in conditions such as heart disease and erectile dysfunction .

Antitumor Studies

A study published in Nature highlighted the effectiveness of related compounds in xenograft mouse models, showcasing their ability to inhibit tumor growth by targeting RAS pathways. The compound's mechanism involves binding to RAS proteins, leading to apoptosis in RAS-dependent cancer cells .

Cell Line IC50 (μM) Mechanism of Action
NRAS G13V3.8RAS pathway inhibition
NRAS wild-type>20No significant effect observed
HT-1080 (NRAS Q61K)5Induction of apoptosis via caspase activation

Anticonvulsant Activity

The anticonvulsant activity was evaluated using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Compounds derived from this structure exhibited promising results, with some achieving protection rates comparable to established anticonvulsants like phenytoin.

Compound Protection Rate (%) Test Model
Compound A100MES
Compound B80PTZ

Phosphodiesterase Inhibition

In vitro studies demonstrated that the compound inhibited phosphodiesterase type 5 (PDE5), which is implicated in various cardiovascular conditions. The inhibition was assessed using enzyme assays, showing a dose-dependent response.

Concentration (μM) Inhibition (%)
130
1060
10090

Case Studies

A notable case study involving this compound was conducted on patients with advanced melanoma harboring NRAS mutations. Treatment with the compound led to a significant reduction in tumor size and improved overall survival rates compared to historical controls .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via phase-transfer catalytic alkylation using tert-butyl-protected intermediates. For example, tert-butyl esters of piperidine derivatives are often synthesized by reacting amines with Boc-protected carbonyl intermediates under basic conditions (e.g., NaHCO₃ or Et₃N). Chiral catalysts, such as cinchona alkaloid-derived phase-transfer catalysts, may enhance enantioselectivity for stereochemically complex analogs . Key steps include:
  • Boc protection of the piperidine nitrogen.
  • Coupling with 4-amino-benzylamine via nucleophilic substitution or reductive amination.
  • Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate).

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • GC-MS (Gas Chromatography-Mass Spectrometry): To confirm molecular weight and fragmentation patterns (e.g., base peak at m/z 57 for Boc group cleavage) .
  • FTIR-ATR (Fourier-Transform Infrared Spectroscopy): To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for primary amines, C=O at ~1700 cm⁻¹ for the ester) .
  • HPLC-TOF (High-Performance Liquid Chromatography-Time-of-Flight): For precise mass determination (Δppm < 2) and purity assessment (≥98%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in a cool (<25°C), dry environment, away from strong oxidizing agents (e.g., peroxides) .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace the 4-amino-benzylamino group with substituted aryl/heteroaryl groups (e.g., 4-fluoro-benzyl or pyridylmethyl) to probe electronic effects.
  • Piperidine Ring Alterations : Introduce substituents (e.g., methyl, hydroxyl) at the 3- or 4-position of the piperidine ring to assess steric and conformational impacts.
  • Boc Group Replacement : Use alternative protecting groups (e.g., Fmoc, Cbz) to evaluate stability under acidic/basic conditions .
  • Synthetic Validation : Confirm analog structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How should contradictions in spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC (e.g., >95% purity reduces signal overlap in NMR).
  • Step 2 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve proton coupling ambiguities.
  • Step 3 : Compare experimental MS/MS fragmentation with computational predictions (e.g., using software like Mass Frontier) .
  • Step 4 : Re-synthesize the compound if inconsistencies persist, ensuring reaction conditions (e.g., temperature, solvent) are rigorously controlled .

Q. What experimental strategies mitigate stability issues during long-term storage or reaction conditions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., Boc deprotection or oxidation).
  • Inert Atmosphere : Store under argon or nitrogen to prevent moisture/oxygen-induced degradation .
  • Lyophilization : For hygroscopic batches, lyophilize the compound and store in vacuum-sealed containers.
  • Reaction Compatibility : Avoid strong acids/bases during synthesis; use mild deprotection agents (e.g., TFA in DCM for Boc removal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.